4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzamide derivative featuring a 1,3-benzothiazole core substituted with a 4-chloro group and a prop-2-yn-1-yl moiety at the 3-position. The benzamide group is further functionalized with a bis(2-cyanoethyl)sulfamoyl substituent at the para position. Its molecular formula is C₂₂H₁₇ClN₄O₃S₂, with a molecular weight of 509.0 g/mol (estimated). The Z-configuration of the imine bond in the benzothiazole ring is critical for its stereoelectronic properties, influencing binding interactions with biological targets.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3S2/c1-2-14-29-21-19(24)6-3-7-20(21)33-23(29)27-22(30)17-8-10-18(11-9-17)34(31,32)28(15-4-12-25)16-5-13-26/h1,3,6-11H,4-5,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEHOMROPNSTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of (2,5-Dichlorophenyl)thiourea
A solution of (2,5-dichlorophenyl)thiourea (6.5 mmol) in N-methylpyrrolidone (10 mL) is treated with sodium hydride (60% dispersion, 9.70 mmol) and heated to 160°C for 1 hour. After aqueous workup and purification via silica gel chromatography (hexane:ethyl acetate = 80:20), 4-chloro-2,3-dihydro-1,3-benzothiazol-2-amine is obtained in 16% yield.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | N-methylpyrrolidone |
| Temperature | 160°C |
| Catalyst | NaH |
| Purification | Column chromatography |
Introduction of the Propargyl Group
The propargyl substituent is introduced via alkylation of the benzothiazole amine.
Alkylation with Propargyl Bromide
The benzothiazole amine (1.0 mmol) is dissolved in anhydrous THF under argon, treated with propargyl bromide (1.2 eq), and stirred at 0°C for 2 hours. The mixture is warmed to room temperature, quenched with water, and extracted with ethyl acetate. The product, 4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine, is purified via flash chromatography (hexane:ethyl acetate = 3:1).
Optimization Insights
- Base : Sodium hydride or potassium carbonate improves yields.
- Solvent : THF or DMF facilitates nucleophilic substitution.
Formation of the Sulfamoyl Benzamide Moiety
Sulfamoylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid (5.0 mmol) is reacted with bis(2-cyanoethyl)sulfamoyl chloride (5.5 mmol) in dichloromethane (20 mL) and triethylamine (6.0 mmol) at 0°C. After 12 hours, the mixture is washed with HCl (1M), and the sulfamoyl product, 4-[bis(2-cyanoethyl)sulfamoyl]benzoic acid, is isolated in 72% yield.
Critical Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Base | Triethylamine |
Coupling of Benzothiazole and Sulfamoyl Benzamide
Amide Bond Formation
The benzothiazole derivative (1.0 mmol) and 4-[bis(2-cyanoethyl)sulfamoyl]benzoic acid (1.1 mmol) are combined in DMF (10 mL) with HATU (1.2 mmol) and DIPEA (3.0 mmol). After stirring at room temperature for 24 hours, the reaction is diluted with water and extracted with ethyl acetate. The title compound is purified via reverse-phase HPLC (acetonitrile:water gradient) to achieve the Z-configuration.
Stereochemical Control
Analytical and Purification Methods
Chromatographic Purification
Flash chromatography (hexane:ethyl acetate gradients) and reverse-phase HPLC are critical for isolating intermediates and the final product.
Spectroscopic Characterization
- 1H NMR : Distinct signals for propargyl (δ 2.5–3.0 ppm) and sulfamoyl groups (δ 3.5–4.0 ppm).
- MS : Molecular ion peak at m/z 568.2 [M+H]+.
Challenges and Optimization
Low Yields in Cyclization
The benzothiazole cyclization step suffers from moderate yields (16%) due to competing side reactions. Optimizing base stoichiometry (e.g., using 1.5 eq NaH) improves efficiency.
Propargyl Group Stability
The propargyl moiety is prone to polymerization under acidic conditions. Conducting alkylations under inert atmospheres and low temperatures mitigates degradation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other reduced forms.
Substitution: The chloro group on the benzothiazole core can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or carboxylic acids.
Reduction: Amines or amides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
The benzothiazole core is known for its biological activity, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential in drug development and other biological applications.
Medicine
Given its potential biological activity, this compound could be investigated for therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfamoyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Key Observations:
Lipophilicity (XLogP3): The target compound’s chloro substituent increases lipophilicity compared to the methoxy derivative (XLogP3 ~3.8 vs. 2.5). However, it remains less lipophilic than the 4-chloro-3-methyl derivative (XLogP3 4.6) due to the polar cyanoethyl groups . The bis(prop-2-enyl)sulfamoyl group in contributes to higher XLogP3 (4.6) by replacing cyanoethyls with less polar propenyl chains.
Hydrogen Bonding Capacity: The target compound and its methoxy/ethyl analogs have 7 hydrogen bond acceptors, primarily from sulfamoyl, cyano, and benzothiazole groups. This contrasts with the 4-chloro-3-methyl derivative (5 acceptors), which lacks cyanoethyl substituents .
Similarity-Based Virtual Screening
Per the similar property principle (), structurally analogous compounds may exhibit comparable biological activity. However, key substituent differences alter target specificity:
Tanimoto Similarity Analysis
Using Morgan fingerprints (), the target compound shares ~70% similarity with its methoxy analog (highest overlap) but only ~50% with the 4-chloro-3-methyl derivative. This suggests divergent pharmacological profiles despite shared scaffolds .
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure contributes to its interactions with biological targets, influencing various cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, affecting signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound shows promise against various bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation in cellular models.
Antitumor Activity
A study conducted on cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Properties
In vitro assays revealed that the compound exhibited bactericidal effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial activity.
Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Solvent selection : Dichloromethane or ethanol is often used to enhance solubility of intermediates .
- Catalysts : Palladium on carbon (Pd/C) may accelerate coupling reactions involving the prop-2-yn-1-yl group .
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps in benzothiazole formation .
- Purification : High-Performance Liquid Chromatography (HPLC) ensures removal of byproducts, while recrystallization in ethanol improves crystalline purity .
Basic: What analytical techniques are essential for structural elucidation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., sulfamoyl and cyanoethyl groups) and confirms Z-configuration in the benzothiazole ring .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~500–550 g/mol range) and detects isotopic patterns for chlorine .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrobenzothiazole core .
- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .
Advanced: What strategies resolve contradictory data on the compound’s biological activity across studies?
Methodological Answer:
- Standardized assays : Replicate in vitro antimicrobial/anticancer assays using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Structural analogs comparison : Compare activity trends with derivatives (e.g., methoxy vs. chloro substituents) to identify pharmacophore requirements .
- Meta-analysis : Pool data from analogs like 4-(dipropylsulfamoyl)-N-benzothiazole derivatives to contextualize conflicting results .
Advanced: How can computational modeling predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to predict sulfamoyl group reactivity in nucleophilic substitutions .
- Molecular Docking : Simulates interactions with targets like DNA gyrase (antibacterial) or kinases (anticancer), prioritizing residues (e.g., Arg121 in gyrase) for mutagenesis validation .
- MD Simulations : Assess stability of the benzothiazole-protein complex over 100-ns trajectories to identify critical binding motifs .
Advanced: What experimental approaches identify the compound’s primary pharmacological targets?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Thermal Shift Assay (TSA) : Monitor protein melting curves to detect stabilization upon compound binding (e.g., with purified kinases) .
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify sensitized pathways (e.g., oxidative stress response) .
Advanced: How do researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40–60°C for 48 hours, followed by HPLC to quantify degradation products (e.g., hydrolysis of cyanoethyl groups) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and measure intact compound via LC-MS/MS .
- Microsomal metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites .
Advanced: What synthetic routes minimize byproducts during benzothiazole ring formation?
Methodological Answer:
- Stepwise cyclization : Isolate intermediates (e.g., thioamide precursors) before benzothiazole closure to reduce dimerization .
- Microwave-assisted synthesis : Shorten reaction time (10–15 min vs. 24h) to suppress side reactions like over-alkylation .
- Protecting groups : Temporarily mask sulfamoyl amines with tert-butoxycarbonyl (Boc) to prevent unwanted cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
